10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one
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Overview
Description
10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is a complex organic compound belonging to the class of dibenzo[b,f][1,4]oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one typically involves the following steps:
N-arylation Reaction: The initial step involves the N-arylation of 2-aminophenol with 2-halogenated benzoic or phenylacetic acids to form multi-functionalized triarylamines.
Intramolecular Lactonization or Acylation: This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions to form the dibenzo[b,f][1,4]oxazepin-11(10H)-one core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted dibenzo[b,f][1,4]oxazepin-11(10H)-one derivatives.
Scientific Research Applications
10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be used in the design of novel organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Chemical Biology: It can serve as a probe for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,e][1,4]oxazepin-11(5H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
10,11-dihydro-5H-dibenzo[b,f]azepine: This compound is used in the design of host materials for OLEDs and has similar electronic properties.
Uniqueness
10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C18H18N2O5 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
5-butyl-7-methoxy-9-nitrobenzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C18H18N2O5/c1-3-4-9-19-13-7-5-6-8-14(13)25-16-11-12(20(22)23)10-15(24-2)17(16)18(19)21/h5-8,10-11H,3-4,9H2,1-2H3 |
InChI Key |
YPMJZBSEFSVXFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2OC3=C(C1=O)C(=CC(=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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